9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant Applications
The compound 9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its derivatives have been the focus of studies due to their potential as antidepressant agents. Research indicates that specific derivatives of this compound exhibit high affinity for serotonin receptors and phosphodiesterase inhibitors, suggesting their potential use as antidepressants or anxiolytics. Notably, one derivative showed promising results as an antidepressant in vivo, outperforming the reference anxiolytic drug diazepam in preliminary pharmacological studies (Zagórska et al., 2016).
Antihypertensive Applications
Derivatives of the compound with phenylpiperazinylalkyl substitution have been synthesized and assessed for their antihypertensive effects. These derivatives were found to be potent oral antihypertensive agents, with some exhibiting higher potency than standard vasodilator drugs. The structure-activity relationship was explored to determine the substitution patterns that contribute to their potency (Russell et al., 1988).
Neuropharmacological Applications
The compound's derivatives have been investigated for their potential neuropharmacological applications. Studies focusing on its influence on learning and memory in rats have identified specific derivatives that significantly affect learning and memory processes. These findings suggest the compound's derivatives as potential scaffolds for synthesizing novel neuropharmacological agents (Tsypysheva et al., 2019).
Antidiabetic Applications
Derivatives of the compound have been designed and synthesized based on a multitarget unified pharmacophore pattern showing robust antidiabetic activity. The synthesized compounds were subjected to in silico pharmacological consensus analysis and in vivo assays to evaluate their ability to decrease glucose levels in diabetic mice. Two derivatives showed statistically significant improvement in hyperglycemic peaks in a mouse model of type 2 diabetes (Domínguez-Mendoza et al., 2021).
Diet-Induced Obesity Treatment
The synthesized derivatives of the compound were evaluated for their lipid-lowering activity, with one compound showing potent triglyceride-lowering potency and an ability to reduce body weight and liver weight in diet-induced obese mice. This indicates the potential of these derivatives for treating diet-induced obesity and related diseases (Sang et al., 2014).
Imaging Alzheimer's Disease
The compound's derivatives were synthesized as radiotracers for positron emission tomography imaging of GSK-3 associated with Alzheimer's disease. The synthesized radiotracers demonstrated significant brain uptake and retention, highlighting their potential as novel tracers for Alzheimer's disease (Giglio et al., 2021).
Eigenschaften
IUPAC Name |
9-(4-bromophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIROUXUELIAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.